2-Methylbenzaldehyde-1-13C
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Overview
Description
2-Methylbenzaldehyde-1-13C is a labeled compound where the carbon-13 isotope is incorporated into the molecular structure of 2-Methylbenzaldehyde. This compound is a derivative of 2-Methylbenzaldehyde, an endogenous metabolite, and is primarily used in scientific research for isotopic labeling and tracing studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylbenzaldehyde-1-13C typically involves the introduction of the carbon-13 isotope into the benzaldehyde structure. One common method is through the Claisen-Schmidt condensation reaction, where aldehydes react with ketones in the presence of a base or acid catalyst. Microwave irradiation can be used to enhance the reaction efficiency and selectivity .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using stable isotopes of carbon. The process often includes the use of specialized equipment to ensure the incorporation of the carbon-13 isotope into the desired position within the molecule .
Chemical Reactions Analysis
Types of Reactions: 2-Methylbenzaldehyde-1-13C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-Methylbenzoic acid.
Reduction: Reduction reactions can convert it to 2-Methylbenzyl alcohol.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed under controlled conditions.
Major Products:
Oxidation: 2-Methylbenzoic acid.
Reduction: 2-Methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Methylbenzaldehyde-1-13C is widely used in scientific research due to its unique properties:
Chemistry: It is used in isotopic labeling studies to trace reaction pathways and mechanisms.
Biology: It helps in studying metabolic pathways by tracking the incorporation of the labeled carbon atom.
Medicine: It is used in drug development to understand the pharmacokinetics and metabolism of pharmaceuticals.
Industry: It is employed in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 2-Methylbenzaldehyde-1-13C involves its incorporation into various biochemical pathways. The labeled carbon-13 isotope allows researchers to track the movement and transformation of the compound within biological systems. This helps in understanding the molecular targets and pathways involved in its metabolism and interaction with other molecules .
Comparison with Similar Compounds
Benzaldehyde: The parent compound without the methyl group.
4-Methylbenzaldehyde: A positional isomer with the methyl group at the para position.
Salicylaldehyde: An isomer with a hydroxyl group at the ortho position.
Uniqueness: 2-Methylbenzaldehyde-1-13C is unique due to the presence of the carbon-13 isotope, which makes it particularly valuable for isotopic labeling studies. This distinguishes it from other similar compounds that do not have the labeled isotope .
Properties
IUPAC Name |
6-methyl(113C)cyclohexa-1,3,5-triene-1-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O/c1-7-4-2-3-5-8(7)6-9/h2-6H,1H3/i8+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFQKIATRPGRBS-VJJZLTLGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=[13C]1C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.